molecular formula C14H6ClF3N2O3 B2910889 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione CAS No. 338979-23-0

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione

Cat. No.: B2910889
CAS No.: 338979-23-0
M. Wt: 342.66
InChI Key: VCJNZODNFXJIIZ-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is a notable compound due to its unique structure and properties As the name suggests, it comprises a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione involves several steps:

  • Starting Materials: : The process typically begins with the preparation of the substituted pyridine and isoindole-dione precursors.

  • Reaction Steps

    • Pyridine Substitution: : The chloro and trifluoromethyl groups are introduced onto the pyridine ring via halogenation and subsequent functional group transformations.

    • Coupling Reaction: : The substituted pyridine is then coupled with the isoindole-dione precursor under suitable conditions, often involving the use of a base and an appropriate solvent.

Industrial Production Methods

While detailed industrial methods are proprietary, large-scale production likely mirrors the lab-scale synthetic routes, with optimizations for yield, purity, and cost-efficiency. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione can undergo various reactions:

  • Oxidation: : This compound can be oxidized under strong oxidative conditions.

  • Reduction: : Specific reducing agents can target the halogenated pyridine ring or the isoindole-dione structure.

  • Substitution: : The chloro group, being a good leaving group, can be substituted with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols.

Major Products

  • Oxidation: : Results in the formation of oxidized derivatives of the pyridine or isoindole-dione moieties.

  • Reduction: : Leads to reduced forms with diminished or altered functional groups.

  • Substitution: : Produces a variety of derivatives depending on the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is utilized as an intermediate for synthesizing more complex molecules.

Biology

In biological research, it serves as a molecular probe for studying enzyme activities and receptor interactions due to its unique functional groups.

Medicine

Medicinally, it is being investigated for its potential as a drug candidate, particularly in targeting specific pathways related to its structural motifs.

Industry

In industrial applications, this compound can be used in the development of agrochemicals, polymer additives, and specialty chemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione interacts with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.

Molecular Targets and Pathways Involved

It mainly targets enzymes and receptors with active sites compatible with its structural configuration, influencing pathways involved in cell signaling, metabolic processes, or genetic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A bromo analogue with slightly different reactivity.

  • 2-[3-Chloro-5-(methyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A variant with a methyl group instead of trifluoromethyl, altering its hydrophobicity and reactivity.

Highlighting Its Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione stands out due to the trifluoromethyl group's influence on its electron density and molecular interactions, which can lead to unique biological and chemical properties compared to its analogues.

Exploring the intricacies of this compound underlines its significance and broad utility across various scientific domains. Got anything you’d like to delve deeper into?

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N2O3/c15-10-5-7(14(16,17)18)6-19-11(10)23-20-12(21)8-3-1-2-4-9(8)13(20)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJNZODNFXJIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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